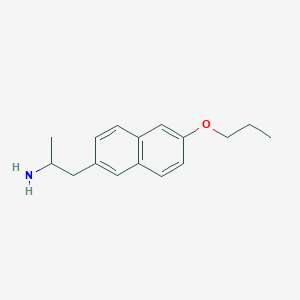
(6-Propoxy-2-naphthyl)-2-aminopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Propoxy-2-naphthyl)-2-aminopropane is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring substituted with a propoxy group at the 6th position and an aminopropane group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxy-2-naphthyl)-2-aminopropane typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first subjected to a Friedel-Crafts alkylation reaction to introduce the propoxy group at the 6th position. This reaction is usually carried out using propyl bromide and aluminum chloride as the catalyst.
Amination: The 6-propoxy-naphthalene is then subjected to a nitration reaction to introduce a nitro group at the 2nd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Propoxy-2-naphthyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted naphthalene derivatives .
Scientific Research Applications
(6-Propoxy-2-naphthyl)-2-aminopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (6-Propoxy-2-naphthyl)-2-aminopropane involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-2-naphthyl)-2-aminopropane
- (6-Ethoxy-2-naphthyl)-2-aminopropane
- (6-Butoxy-2-naphthyl)-2-aminopropane
Uniqueness
(6-Propoxy-2-naphthyl)-2-aminopropane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group at the 6th position provides a balance between hydrophobicity and electronic effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(6-propoxynaphthalen-2-yl)propan-2-amine |
InChI |
InChI=1S/C16H21NO/c1-3-8-18-16-7-6-14-10-13(9-12(2)17)4-5-15(14)11-16/h4-7,10-12H,3,8-9,17H2,1-2H3 |
InChI Key |
CRXAYNAYXGFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


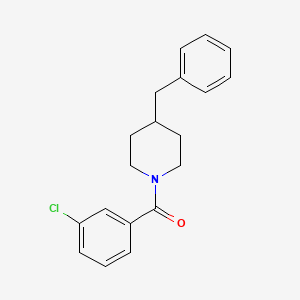


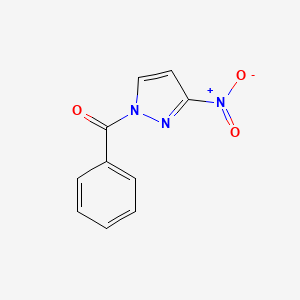

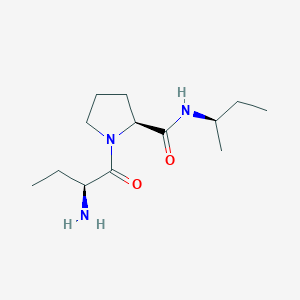

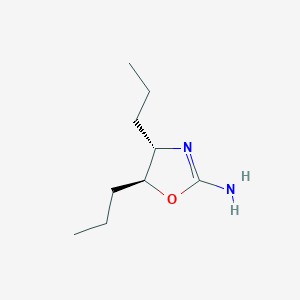
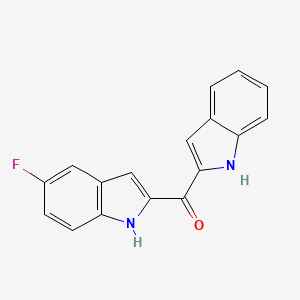
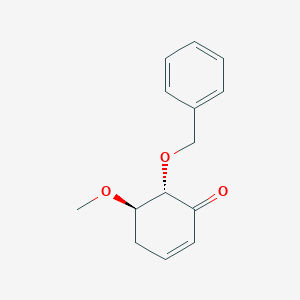
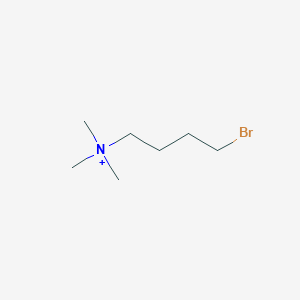
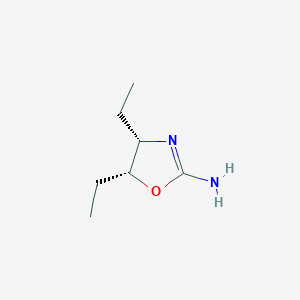
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)

